4-(4-Acetylbenzoyl)-3,3-dimethylpiperazin-2-one
Description
4-(4-Acetylbenzoyl)-3,3-dimethylpiperazin-2-one is a piperazinone derivative featuring a 3,3-dimethylpiperazin-2-one core substituted with a 4-acetylbenzoyl group. This structure combines a rigid piperazinone scaffold with a lipophilic acetylbenzoyl moiety, which may enhance binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
4-(4-acetylbenzoyl)-3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(18)11-4-6-12(7-5-11)13(19)17-9-8-16-14(20)15(17,2)3/h4-7H,8-9H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUSKZCCZBIWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylbenzoyl)-3,3-dimethylpiperazin-2-one typically involves the reaction of 4-acetylbenzoic acid with 3,3-dimethylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Industrial production methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylbenzoyl)-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetylbenzoyl group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazinone derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The compound has been investigated for its anticancer properties. Research indicates that derivatives of 4-(4-Acetylbenzoyl)-3,3-dimethylpiperazin-2-one can inhibit key pathways involved in tumor growth, particularly the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival and proliferation, making it a significant target for cancer therapy.
- Case Study: Inhibition of Tumor Growth
A study demonstrated that this compound showed activity against various human tumor xenograft models, including prostate and breast cancers. The efficacy was attributed to its ability to inhibit mTOR-related pathways, which are often dysregulated in cancer cells .
1.2 Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to this compound exhibit neuroprotective effects. These effects are thought to arise from the modulation of neurotransmitter systems and reduction of oxidative stress.
- Case Study: Neuroprotection in Animal Models
In preclinical studies involving animal models of neurodegenerative diseases, administration of this compound led to improved cognitive functions and reduced neuronal apoptosis .
Biochemical Probes and Research Tools
2.1 Enzyme Inhibition Studies
This compound has been utilized as a biochemical probe to study enzyme inhibition mechanisms. Its structure allows it to interact with various enzymes involved in cellular signaling pathways.
- Data Table: Enzyme Targets and Inhibition Potency
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Variations in the synthesis process can lead to derivatives with enhanced biological activity or selectivity.
- Synthesis Overview
- Starting materials include piperazine derivatives and acetylbenzoyl compounds.
- Reaction conditions such as temperature and solvent choice significantly affect the yield.
Mechanism of Action
The mechanism of action of 4-(4-Acetylbenzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets within cells. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The 3,3-dimethylpiperazin-2-one scaffold is a common motif in medicinal chemistry. Key structural variations among analogs include:
*Calculated based on molecular formula C₁₆H₁₉N₃O₃.
Biological Activity
The compound 4-(4-Acetylbenzoyl)-3,3-dimethylpiperazin-2-one is a derivative of piperazine, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a piperazine ring substituted with an acetylbenzoyl group, which is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine exhibit notable anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.
- Case Study : In a study comparing various piperazine derivatives, it was found that certain modifications led to enhanced activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 12.4 μM to 44.4 μM, indicating significant potency compared to standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Piperazine derivatives are known to possess antibacterial and antifungal activities, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Research Findings : A recent investigation into the antimicrobial effects of similar piperazine derivatives revealed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were recorded as low as 32 μg/mL for certain derivatives .
Neuroprotective Effects
There is emerging evidence that piperazine derivatives can exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases such as Alzheimer's.
- Mechanism : These compounds may inhibit acetylcholinesterase (AChE), an enzyme associated with the degradation of acetylcholine, thereby enhancing cholinergic transmission in the brain. This activity is crucial for memory and learning processes .
Table 1: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
